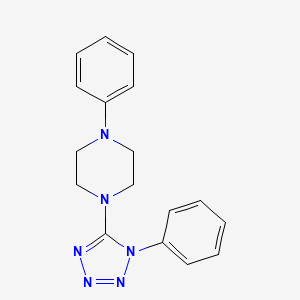

1-苯基-4-(1-苯基-1H-1,2,3,4-四唑-5-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains phenyl groups (ring structures derived from benzene) and a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and nitrogen atoms. The piperazine ring is flexible, which could allow the molecule to adopt a variety of conformations. The electron-rich nitrogen atoms in the tetrazole ring could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .科学研究应用

合成与表征

1-苯基-4-(1-苯基-1H-1,2,3,4-四唑-5-基)哌嗪及其衍生物因其合成和光谱表征而被广泛研究。例如,一项研究展示了通过四组分环缩合合成哌嗪衍生物,突出了它们在与标准药物相比时,由于其优异的抗菌和抗真菌活性,而具有进一步生物学评估的潜力 (Rajkumar et al., 2014)。另一项研究集中于具有哌嗪支架的新型衍生物的设计和合成,探索了它们的药理学评估,包括抗抑郁和抗焦虑活性 (J. Kumar et al., 2017)。

抗菌和抗肿瘤活性

对哌嗪衍生物的进一步研究显示出有希望的抗菌和抗肿瘤活性。一项研究开发了具有哌嗪连接基的双(吡唑-苯并呋喃)杂化物,该杂化物显示出有效的抗菌功效和有效的生物膜抑制活性,表明它们具有作为新型抗菌剂的潜力 (Mekky & Sanad, 2020)。在癌症研究领域,合成了某些带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,并显示出对乳腺癌细胞的显着抗增殖作用,表明它们具有作为抗癌剂的潜力 (Yurttaş et al., 2014)。

晶体结构和生物学评估

新型哌嗪衍生物的结构和生物学评估也一直是研究的重点。例如,1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的晶体结构研究和赫施菲尔德表面分析揭示了分子间接触的性质,为理解它们的生物活性奠定了基础 (Kumara et al., 2017)。

作用机制

Target of Action

Compounds with similar structures have been reported to inhibitSteroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like sts) and inhibit their activity . This inhibition could lead to a decrease in the production of active hormones, thereby affecting the growth and proliferation of hormone-dependent cells .

Biochemical Pathways

Given its potential role as an sts inhibitor, it may impact the steroidogenesis pathway . By inhibiting STS, the conversion of inactive steroid sulfates to active hormones could be reduced, affecting downstream processes such as cell growth and proliferation .

Result of Action

Based on its potential role as an sts inhibitor, it could potentially reduce the availability of active hormones for cancer cells, thereby inhibiting their growth and proliferation .

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKOOYZIYKTZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)

![3-(2-methoxybenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2865225.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)